6-Carboxy-fluorescein
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Overview
Description
6-Carboxy-fluorescein is a fluorescent dye with an absorption wavelength of 495 nanometers and an emission wavelength of 517 nanometers . It is a derivative of fluorescein, where a carboxyl group is added to the fluorescein molecule. This compound is widely used as a tracer agent in various scientific applications, including the sequencing of nucleic acids and the labeling of nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Carboxy-fluorescein can be synthesized through the reaction of fluorescein with phthalic anhydride in the presence of a catalyst such as zinc chloride or methane-sulfonic acid . The reaction typically involves heating the mixture to facilitate the formation of the carboxylated product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC) are commonly used for activating the carboxyl group.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered fluorescence properties.
Substitution: Amide derivatives formed by reacting with primary amines.
Scientific Research Applications
6-Carboxy-fluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell tracing, where it is loaded into cells to track their division and movement.
Medicine: Utilized in the labeling of nucleotides for sequencing and diagnostic purposes.
Mechanism of Action
The mechanism of action of 6-Carboxy-fluorescein involves its ability to fluoresce under specific conditions. When exposed to light at its absorption wavelength, the compound emits light at a different wavelength, making it useful for tracking and imaging purposes. The carboxyl group allows it to react with primary amines, facilitating its incorporation into various biomolecules . This property is particularly useful in labeling and tracking applications in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Carboxy-fluorescein: Another isomer of carboxy-fluorescein with similar properties but different photophysical behavior.
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE): A derivative used for cell tracing purposes.
Carboxyfluorescein succinimidyl ester (CFSE): Another derivative used in cell tracing.
Uniqueness
6-Carboxy-fluorescein is unique due to its specific absorption and emission wavelengths, making it highly suitable for applications requiring precise fluorescence detection. Its ability to react with primary amines via carbodiimide activation further enhances its versatility in labeling and tracking applications .
Properties
IUPAC Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7.H2O/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOYLMWBSTBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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